molecular formula C14H16ClN3O3S B2925232 5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034588-92-4

5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2925232
CAS No.: 2034588-92-4
M. Wt: 341.81
InChI Key: VVMKIEUNVDZUEN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research indicates that benzenesulfonamide derivatives, particularly those substituted on zinc(II) phthalocyanines, show promising applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. These compounds can act as effective Type II photosensitizers, crucial for initiating cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties demonstrated significant in vitro antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Chandak et al., 2013).

Enzyme Inhibition

Compounds with benzenesulfonamide scaffolds have been found to exhibit inhibitory effects against various enzymes, including carbonic anhydrases and cyclooxygenase-2 (COX-2), which are relevant for conditions like glaucoma, edema, and certain cancers. These inhibitors can help in the development of new therapeutic agents by targeting specific enzyme activities within the body (Balandis et al., 2020).

Cognitive Enhancements

Another intriguing application of benzenesulfonamide derivatives is in the field of neuropharmacology, where certain compounds have shown potential for enhancing cognitive functions. This includes improvements in memory and learning capabilities in animal models, pointing towards their use in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Anticancer Activity

Benzenesulfonamide derivatives have also been investigated for their anticancer properties, including inhibiting tumor growth and inducing apoptosis in cancer cells. These compounds offer a pathway to developing new cancer therapies that are more targeted and potentially less toxic than current treatments (Hassan et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative , this compound acts as an inhibitor of its target enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially leading to a variety of effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. Given its mechanism of action, it could potentially be used to treat conditions related to the overactivity of carbonic anhydrase B. For instance, benzenesulfonamide derivatives have been found to be effective in the treatment of proliferative diseases such as cancer .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-21-13-3-2-10(15)8-14(13)22(19,20)17-11-5-7-18-12(9-11)4-6-16-18/h2-4,6,8,11,17H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKIEUNVDZUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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